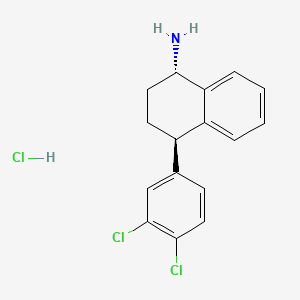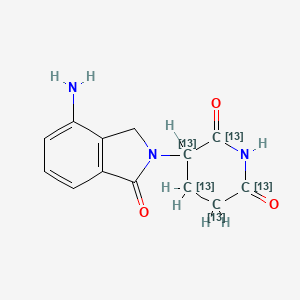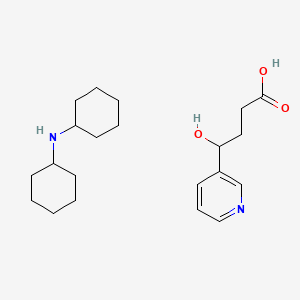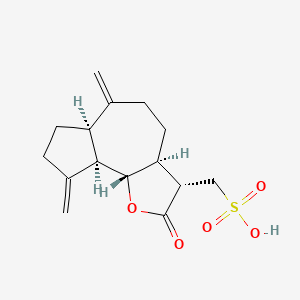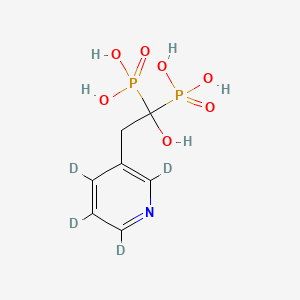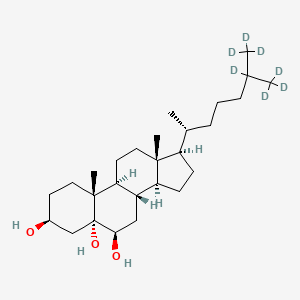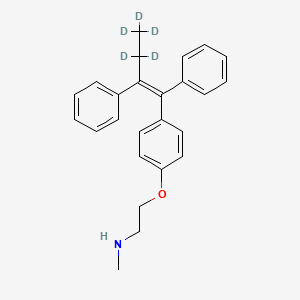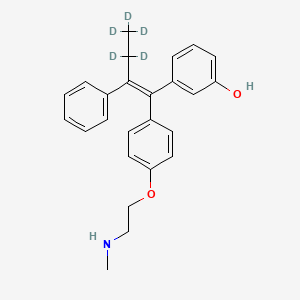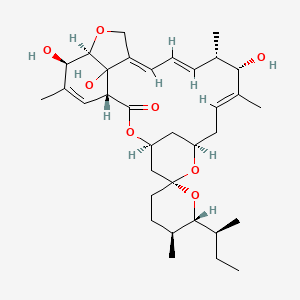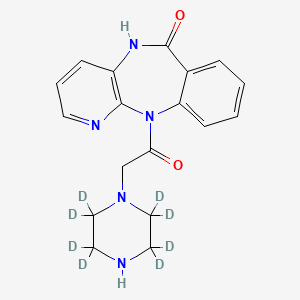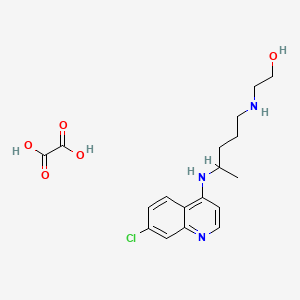
4-Hydroxyphenyl Maraviroc-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Hydroxyphenyl Maraviroc-d6 is a biochemical used for proteomics research . It is the labelled analogue of 4-Hydroxyphenyl Maraviroc, which is a metabolite of Maraviroc . The molecular formula is C29H35D6F2N5O2 and the molecular weight is 535.70 .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyphenyl Maraviroc-d6 is based on its molecular formula, C29H35D6F2N5O2 . The presence of D6 indicates that it has six deuterium atoms, which are isotopes of hydrogen with an additional neutron. These deuterium atoms are likely to be located on the isopropyl group of the molecule, based on the structure of the parent compound, Maraviroc.Physical And Chemical Properties Analysis
The molecular weight of 4-Hydroxyphenyl Maraviroc-d6 is 535.70, and the molecular formula is C29H35D6F2N5O2 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Mechanism of Action
While the mechanism of action for 4-Hydroxyphenyl Maraviroc-d6 specifically is not mentioned, Maraviroc, the parent compound, is known to work by blocking HIV from entering human cells. Specifically, Maraviroc is a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120 .
properties
CAS RN |
1217513-42-2 |
|---|---|
Molecular Formula |
C29H41F2N5O2 |
Molecular Weight |
535.713 |
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-(4-hydroxyphenyl)propyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22?,23?,24?,26-/m0/s1/i1D3,2D3 |
InChI Key |
FWOMXCBURQJRQH-HSGIMECWSA-N |
SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |
synonyms |
4,4-Difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propyl]_x000B_-cyclohexanecarboxamide; UK 437719-d6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




